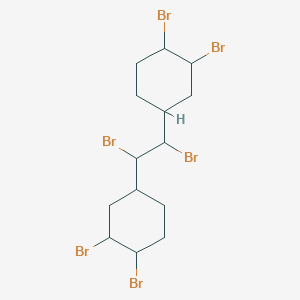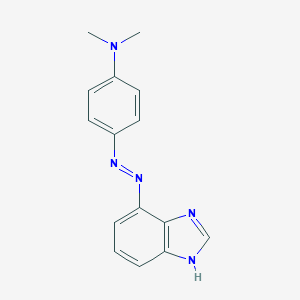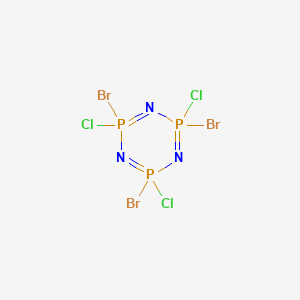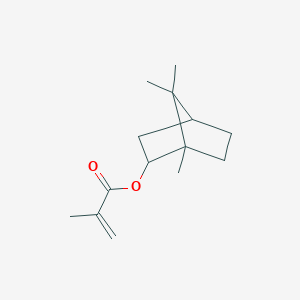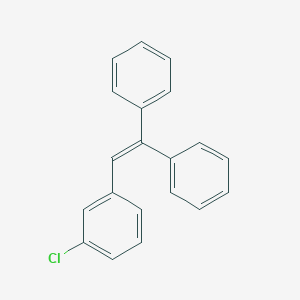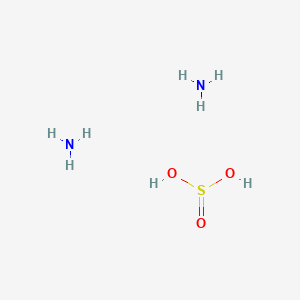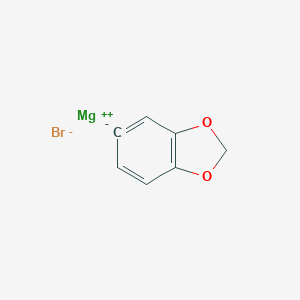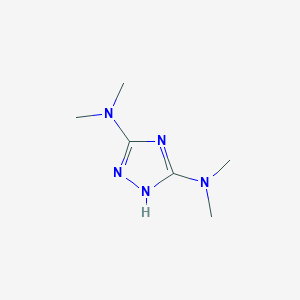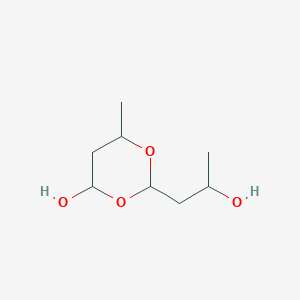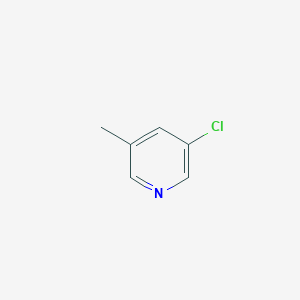
3-Chloro-5-methylpyridine
概要
説明
3-Chloro-5-methylpyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by a chlorine atom and a methyl group, respectively. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, this compound is often produced via a multi-step process. This process begins with the catalytic oxidation of 3-methylpyridine to form 3-methylpyridine-N-oxide. This intermediate is then subjected to chlorination using phosgene (COCl2) in the presence of a base such as trimethylamine. The reaction is carried out at controlled temperatures to yield this compound .
化学反応の分析
Types of Reactions: 3-Chloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 3-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include this compound-2-carboxylic acid or this compound-2-aldehyde.
Reduction: The major product is 3-methylpyridine.
科学的研究の応用
3-Chloro-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors.
Industry: It is employed in the production of agrochemicals, including pesticides and herbicides
作用機序
The mechanism of action of 3-Chloro-5-methylpyridine depends on its application. In pharmaceuticals, it often acts by interacting with specific molecular targets such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired therapeutic effects .
類似化合物との比較
- 3-Chloro-2-methylpyridine
- 2-Chloro-5-methylpyridine
- 3-Chloro-4-methylpyridine
Comparison: 3-Chloro-5-methylpyridine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This positioning affects its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific applications in organic synthesis and pharmaceuticals .
特性
IUPAC Name |
3-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLUZIBHAWPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376554 | |
| Record name | 3-CHLORO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-55-8 | |
| Record name | 3-CHLORO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 3-chloro-5-methylpyridine as a byproduct in the synthesis of chloro-3-methylpyridine derivatives. Could you elaborate on the significance of this finding in terms of green chemistry?
A1: The research highlights the use of silicon tetrachloride as a catalyst to synthesize chloro-3-methylpyridine derivatives, resulting in this compound as a byproduct []. While the study focuses on the target compound, the formation of this compound is significant in the context of green chemistry. Traditional methods often employ phosphorus oxychloride, which poses greater environmental risks. The generation of byproducts with reduced environmental impact, like this compound, signifies a step towards more sustainable chemical synthesis. Further research on optimizing the reaction conditions to potentially minimize or utilize this byproduct could contribute to greener chemical processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
